molecular formula C11H14N2O B13023243 2-Cyclopentylisonicotinamide

2-Cyclopentylisonicotinamide

Cat. No.: B13023243
M. Wt: 190.24 g/mol
InChI Key: YTHBWOHVUCKQHY-UHFFFAOYSA-N
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Description

Contextualization of 2-Cyclopentylisonicotinamide within Nicotinamide (B372718) Derivatives Research

This compound belongs to the broad class of nicotinamide derivatives, which are compounds structurally related to nicotinamide (a form of vitamin B3). Nicotinamide and its isomers, including isonicotinamide (B137802), are fundamental scaffolds in medicinal chemistry due to their presence in the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is a critical component for cellular processes like energy metabolism, redox regulation, and gene expression. nih.gov

Research into nicotinamide derivatives is extensive, with many compounds demonstrating a wide range of biological activities, including anti-inflammatory and antitumor effects. researchgate.net The core structure of these compounds, the pyridine (B92270) ring, is a therapeutically active moiety found in numerous natural and synthetic compounds. dovepress.com The ease of synthesis and the ability to derivatize pyridine carboxylic acids—picolinic, nicotinic, and isonicotinic acids—have made them a fertile ground for the discovery of new therapeutic agents. dovepress.com

This compound is a specific derivative where a cyclopentyl group is attached at the second position of the isonicotinamide structure. Isonicotinamide itself is an isomer of nicotinamide, with the carboxamide group at the 4-position of the pyridine ring instead of the 3-position. wikipedia.org This structural variation is significant, as the position of functional groups on the pyridine ring can dramatically alter the compound's biological and physicochemical properties. The exploration of such derivatives is a key strategy in drug discovery, aiming to optimize activity, selectivity, and pharmacokinetic profiles. labome.com For instance, various nicotinamide derivatives have been investigated as inhibitors of enzymes like p38 kinase. googleapis.com

Historical Perspective of Related Isonicotinamide and Pyridine-Containing Compounds in Academic Inquiry

The academic inquiry into isonicotinamide and other pyridine-containing compounds has a rich history rooted in the development of treatments for tuberculosis. Isoniazid, an isonicotinic acid hydrazide, was a major breakthrough in this field. This success spurred further investigation into the chemical and biological properties of the pyridine nucleus and its derivatives. dovepress.com

The study of pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—has led to a vast number of therapeutic agents for a wide array of diseases, including cancer, diabetes, and hypertension. dovepress.com Isonicotinamide, as the amide of isonicotinic acid, has been a key building block in these research efforts. wikipedia.orgebi.ac.uk It is recognized as an isomer of nicotinamide and serves as a precursor for the synthesis of more complex derivatives.

Early research focused on understanding the fundamental chemistry of these compounds, including their synthesis and reactivity. The development of synthetic methodologies allowed for the creation of extensive libraries of derivatives, which were then screened for various biological activities. For example, research in the early 2000s on pyridyl amides derived from isonicotinic acid revealed specific structural requirements for properties like hydrogelation, highlighting the importance of the precise arrangement of atoms within the molecular framework. This historical foundation of synthetic exploration and biological screening has paved the way for the investigation of more complex derivatives like this compound.

Significance of this compound as a Research Probe or Lead Compound in Chemical Biology and Medicinal Chemistry

In the fields of chemical biology and medicinal chemistry, a "research probe" is a small molecule used to study biological systems, while a "lead compound" is a chemical compound that has shown promising biological activity and serves as a starting point for the development of a new drug. labome.compressbooks.pub this compound and its analogs have emerged as significant in both of these roles.

As a research probe, this compound can be used to investigate the function and regulation of specific biological targets. nih.gov The cyclopentyl group provides a distinct structural feature that can influence binding affinity and selectivity for a particular protein. By observing the effects of this compound in cellular or biochemical assays, researchers can gain insights into the roles of its target proteins in health and disease. nih.govsioc-journal.cn

As a lead compound, derivatives of this compound have shown potential in drug discovery programs. For example, related nicotinamide derivatives have been identified as inhibitors of p38 kinase, a target for inflammatory diseases. googleapis.com Furthermore, a similar compound, N-(3-tert-butylphenyl)-2-cyclopentylnicotinamide, has been synthesized and evaluated as a C5a receptor antagonist, which is relevant for treating inflammatory and immunological disorders. google.comgoogle.com The process of optimizing a lead compound involves synthetic modifications to improve its potency, selectivity, and drug-like properties. pressbooks.pub The structure of this compound, with its combination of a pyridine core and a cycloalkyl substituent, makes it an attractive scaffold for such medicinal chemistry efforts.

The table below provides a summary of the key physicochemical properties and identifiers for this compound and a related compound.

Property2-Chloro-N-cyclopentylisonicotinamideN4-[(1R,2S)-2-(1,4-thiazinan-4-ylcarbonyl)cyclopentyl]isonicotinamide
CAS Number 1019372-18-9 bldpharm.comT987-2975 (ChemDiv ID) chemdiv.com
Molecular Formula C11H13ClN2O bldpharm.comC16H21N3O2S chemdiv.com
Molecular Weight 224.69 g/mol bldpharm.com319.43 g/mol chemdiv.com
Hydrogen Bond Acceptor Count Not specified6 chemdiv.com
Hydrogen Bond Donor Count Not specified1 chemdiv.com
Rotatable Bond Count Not specified5 chemdiv.com
Polar Surface Area Not specified51.21 Ų chemdiv.com
logP Not specified0.395 chemdiv.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-cyclopentylpyridine-4-carboxamide

InChI

InChI=1S/C11H14N2O/c12-11(14)9-5-6-13-10(7-9)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,14)

InChI Key

YTHBWOHVUCKQHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=CC(=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopentylisonicotinamide and Its Analogues

Retrosynthetic Analysis of 2-Cyclopentylisonicotinamide

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections and functional group interconversions (FGIs). Current time information in Bangalore, IN.mdpi.com

For this compound (I), the most logical initial disconnection is at the amide bond (C-N bond), as this represents a reliable and widely used bond-forming reaction. This disconnection yields two key synthons: a 2-cyclopentylisonicotinoyl electrophile (II) and an ammonia (B1221849) nucleophile equivalent (III). The corresponding synthetic equivalents for these synthons would be an activated form of 2-cyclopentylisonicotinic acid (e.g., an acid chloride or ester) and ammonia or an ammonia surrogate, respectively.

A further disconnection on the 2-cyclopentylisonicotinic acid intermediate (IV) involves breaking the C-C bond between the pyridine (B92270) ring and the cyclopentyl group. This leads to a 2-halopyridine-4-carboxylic acid derivative (V) (where X is a halogen, typically Cl or Br) and a cyclopentyl organometallic reagent (VI), such as a cyclopentyl Grignard reagent or a cyclopentylboronic acid derivative. This retrosynthetic strategy is outlined in Figure 1.

Figure 1: Retrosynthetic analysis of this compound

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound generally follow the forward execution of the retrosynthetic pathways outlined above. These methods typically involve the sequential functionalization of the pyridine ring, introduction of the cyclopentyl moiety, and finally, the formation of the isonicotinamide (B137802) group.

Pyridine Ring Functionalization Approaches

The synthesis often commences with a pre-functionalized pyridine derivative. A common starting material is a 2-halopyridine-4-carboxylic acid or a related derivative. For instance, 2-chloropyridine-4-carboxylic acid can be prepared from 2-chloropyridine (B119429) through oxidation to the N-oxide, followed by nitration and subsequent reduction of the nitro group to an amino group, which can then be converted to the carboxylic acid. Alternatively, direct oxidation of a substituted picoline can yield the corresponding isonicotinic acid.

The presence of a halogen at the 2-position is crucial as it provides a reactive handle for subsequent cross-coupling reactions to introduce the cyclopentyl group. The reactivity of halopyridines in such reactions generally follows the order I > Br > Cl. orgsyn.org

Amidation Reactions for Isonicotinamide Moiety Formation

The formation of the isonicotinamide moiety is a critical step and is typically achieved through the reaction of an activated carboxylic acid derivative with an amine. In the synthesis of this compound, 2-cyclopentylisonicotinic acid is first activated and then reacted with an ammonia source.

Common methods for carboxylic acid activation include conversion to the corresponding:

Acid chloride: This is a highly reactive intermediate, often prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with ammonia to form the amide. mdpi.com

Ester: The carboxylic acid can be converted to a methyl or ethyl ester, which can then undergo aminolysis with ammonia. This method is generally milder than using acid chlorides. mdpi.com

Mixed anhydrides: These can also be used to activate the carboxylic acid for amidation.

Direct condensation of the carboxylic acid with an amine is also possible but often requires high temperatures and the use of coupling reagents to facilitate the dehydration process. mdpi.comencyclopedia.pub

Activation MethodReagentsReaction Conditions
Acid Chloride FormationSOCl₂, (COCl)₂Typically in an inert solvent, may require heating
EsterificationCH₃OH or C₂H₅OH, acid catalystReflux conditions
Direct AmidationCoupling reagents (e.g., DCC, EDC)Room temperature or mild heating

Table 1: Common Amidation Strategies for Isonicotinamide Formation

Introduction of the Cyclopentyl Moiety

The introduction of the cyclopentyl group at the 2-position of the pyridine ring is a key carbon-carbon bond-forming reaction. Classical approaches often utilize organometallic reagents.

Grignard Reagents: Cyclopentylmagnesium bromide can be reacted with a 2-halopyridine derivative. However, the reactivity of Grignard reagents can sometimes lead to side reactions with other functional groups present in the molecule.

Organolithium Reagents: Cyclopentyllithium offers another route, though its high reactivity requires careful control of reaction conditions.

These reactions typically proceed via a nucleophilic aromatic substitution mechanism, where the organometallic reagent displaces the halide on the pyridine ring. The choice of solvent and temperature is critical to ensure good yields and minimize by-product formation.

Modern Synthetic Advancements for this compound Production

Recent years have seen the development of more efficient and selective methods for the synthesis of functionalized heterocycles, including this compound. These advancements often rely on transition metal-catalyzed reactions.

Catalytic Methods in Synthesis

Transition metal catalysis has revolutionized organic synthesis by enabling reactions that were previously difficult or impossible to achieve. beilstein-journals.org For the synthesis of this compound, catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds and involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.com In this context, 2-halopyridine-4-carboxylic acid or its ester can be coupled with cyclopentylboronic acid or its esters. rsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgcaltech.eduorganic-chemistry.org Cyclopentylzinc halides can be prepared and coupled with a 2-halopyridine derivative. researchgate.net Negishi coupling is often highly efficient and can be performed under mild conditions. nih.gov

Stille Coupling: While less common due to the toxicity of organotin reagents, Stille coupling can also be employed to form the C-C bond between the pyridine and cyclopentyl moieties. orgsyn.org

Direct C-H Functionalization: More recently, direct C-H activation has emerged as a highly atom-economical strategy. rsc.org This approach avoids the pre-functionalization of the pyridine ring with a halogen. A palladium or other transition metal catalyst can facilitate the direct coupling of a C-H bond on the pyridine ring with a suitable cyclopentylating agent. researchgate.net Pyridine N-oxides are often used as directing groups to achieve high regioselectivity in these transformations. acs.org

Catalytic ReactionCoupling PartnersCatalyst System
Suzuki-Miyaura Coupling2-Halopyridine derivative + Cyclopentylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), base
Negishi Coupling2-Halopyridine derivative + Cyclopentylzinc halidePd or Ni catalyst (e.g., PdCl₂(dppf))
Direct C-H FunctionalizationPyridine-4-carboxamide + Cyclopentyl sourcePd, Rh, or other transition metal catalyst

Table 2: Modern Catalytic Methods for the Introduction of the Cyclopentyl Moiety

Catalytic Amidation: Modern advancements in amidation reactions focus on developing catalytic methods that avoid the use of stoichiometric activating agents, thus generating less waste. researchgate.netcatalyticamidation.info Boron-based catalysts, for example, have shown promise in facilitating the direct condensation of carboxylic acids and amines under mild conditions. mdpi.com These catalytic methods offer a greener and more efficient alternative to classical amidation protocols. researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in the production of active pharmaceutical ingredients and other valuable organic compounds. researchgate.net This approach offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.netpolimi.it

In the context of nicotinamide (B372718) derivatives, flow chemistry has been successfully applied to their synthesis. For instance, a green and concise synthesis of nicotinamide derivatives has been developed using a continuous-flow microreactor catalyzed by Novozym® 435. rsc.org This method, which reacts methyl nicotinate (B505614) with amines, achieves high product yields (81.6–88.5%) in significantly shorter reaction times compared to batch processes. rsc.org The use of tert-amyl alcohol as an environmentally friendly solvent further enhances the green credentials of this approach. rsc.org

The integration of flow chemistry with other technologies like microwave irradiation, supported reagents, and 3D printing can lead to fully automated and more sustainable processes. mdpi.com This continuous manufacturing approach is encouraged by regulatory bodies like the US Food and Drug Administration (FDA) for modernizing pharmaceutical production. polimi.it The ability to handle hazardous reagents more safely and the ease of integrating purification steps make flow chemistry a promising strategy for the synthesis of this compound and its analogues. researchgate.netpolimi.itvapourtec.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance safety. acs.org These principles focus on aspects such as atom economy, use of safer solvents, and energy efficiency. acs.org

A key principle is the maximization of atom economy, which measures the proportion of reactant atoms that are incorporated into the final product. acs.org Synthetic routes for this compound should be designed to minimize the generation of by-products.

The choice of solvent is another critical factor. Many traditional organic solvents are volatile and toxic. researchgate.net Green chemistry promotes the use of safer alternatives, such as deep eutectic solvents, which have been successfully used in the synthesis of quaternized isonicotinamide derivatives. researchgate.netresearchgate.net In one study, the highest yield (96%) was achieved in a reaction using a choline (B1196258) chloride:oxalic acid eutectic solvent. researchgate.net The use of solvent-free methods, where possible, is also a key strategy. mdpi.com

Catalysis plays a fundamental role in green chemistry by enabling reactions to proceed under milder conditions and with higher selectivity, thus avoiding the need for protecting groups. mdpi.com The use of biocatalysts, such as enzymes, is particularly advantageous as they can react at specific sites on a molecule. acs.org For example, the lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor highlights the potential of enzymatic catalysis in this context. rsc.org

Green Chemistry PrincipleApplication in Isonicotinamide Synthesis
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org
Safer Solvents and Auxiliaries Utilizing environmentally benign solvents like deep eutectic solvents or employing solvent-free reaction conditions. mdpi.comresearchgate.net
Catalysis Employing catalysts, including biocatalysts like lipases, to increase reaction efficiency and selectivity under milder conditions. rsc.orgmdpi.com
Inherently Safer Chemistry for Accident Prevention Designing processes that minimize the use and generation of hazardous substances to reduce the potential for accidents. acs.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to ensure the final product meets the required purity standards. A variety of techniques can be employed, often in combination, to separate the target compound from unreacted starting materials, reagents, and by-products. masterorganicchemistry.comwur.nl

Crystallization is a common and effective method for purifying solid compounds. masterorganicchemistry.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. A successful recrystallization relies on finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. masterorganicchemistry.com

Chromatography is a versatile set of techniques used to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. technologynetworks.comnih.gov Common chromatographic methods include:

Column Chromatography: The crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel, and a solvent (mobile phase) is passed through the column to elute the components at different rates. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC): This is a high-resolution chromatographic technique that is considered the gold standard for the separation and purification of pharmaceutical compounds. mdpi.com Reversed-phase HPLC (RPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is widely used for peptide and small molecule purification. mdpi.com

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly useful for charged compounds like isonicotinamide derivatives. wur.nlmdpi.com

Other Techniques:

Distillation: This method is used to separate liquids with different boiling points. masterorganicchemistry.com

Acid-Base Extraction: This technique can be used to separate acidic or basic compounds from a mixture by converting them into their water-soluble salt forms. masterorganicchemistry.com

Centrifugation: This can be used to separate solid materials from a liquid, such as removing cellular debris during initial extraction steps. technologynetworks.comnih.gov

Ultrafiltration and Dialysis: These methods are used for concentrating and desalting protein or peptide samples. technologynetworks.com

The purity of the isolated this compound is typically assessed using analytical techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for proteins, mass spectrometry , and Nuclear Magnetic Resonance (NMR) spectroscopy . wur.nlbiorxiv.organsto.gov.au

Purification TechniquePrinciple of SeparationApplication
Crystallization Differential solubility at varying temperatures. masterorganicchemistry.comPurification of solid compounds.
Column Chromatography Differential adsorption to a stationary phase. masterorganicchemistry.comGeneral purification of organic compounds.
HPLC High-resolution separation based on polarity. mdpi.comFinal purification and analysis of purity.
Ion Exchange Chromatography Separation based on net charge. wur.nlPurification of charged molecules.

Synthesis of Deuterated or Labeled this compound for Mechanistic and Analytical Studies

The synthesis of isotopically labeled compounds, such as deuterated this compound, is invaluable for mechanistic and analytical studies. biorxiv.orgconicet.gov.ar Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, can be incorporated into molecules to trace reaction pathways, elucidate metabolic transformations, and serve as internal standards in quantitative mass spectrometry. ansto.gov.au

Several methods exist for the synthesis of deuterated molecules. One common approach is hydrogen-deuterium (H/D) exchange , where a non-deuterated compound is treated with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst. ansto.gov.aumdpi.com For example, deuterated arylamines have been synthesized via H/D exchange in D₂O catalyzed by a mixture of palladium on carbon (Pd/C) and platinum on carbon (Pt/C). mdpi.com This method has been shown to achieve high levels of deuteration (up to 96%) with good yields. mdpi.com

Another strategy involves the use of deuterated precursors in the synthetic route. mdpi.com This allows for the precise placement of deuterium atoms within the target molecule. For instance, the synthesis of deuterated materials for neutron scattering studies often involves the use of custom-synthesized deuterated monomers. ornl.gov

A patent describes a method for preparing deuterated compounds by converting a non-deuterated compound containing a C-N-X structural element (where X can be nitroso, nitro, hydroxy, etc.) in the presence of a deuterium source like heavy water or deuterated alcohol. wipo.int This method is reported to be simple, cost-effective, and achieve high deuteration rates. wipo.int

Recent advancements include photocatalytic methods for deuteration. For example, a room-temperature, one-pot, two-step transformation of aryl acetonitriles to α,β-deuterio aryl ethylamines has been developed using D₂O as the deuterium source, achieving high yields and deuterium incorporation. researchgate.net

Once synthesized, the level and position of deuteration are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, ¹³C) and mass spectrometry . ansto.gov.au These labeled compounds can then be used in studies to understand the mechanism of action of drugs, as demonstrated in studies involving isonicotinamide where mass spectrometry was used to analyze metabolites. biorxiv.org

Deuteration MethodDescriptionKey Features
Hydrogen-Deuterium Exchange Treatment of the protonated compound with a deuterium source (e.g., D₂O) and a catalyst. ansto.gov.aumdpi.comCan achieve high levels of deuteration; position of labeling may be less specific.
Use of Deuterated Precursors Incorporating building blocks that are already deuterated into the synthesis. mdpi.comornl.govAllows for site-specific labeling.
Photocatalytic Deuteration Using light-driven reactions to incorporate deuterium. researchgate.netCan be performed under mild, ambient conditions.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton. msu.edu

Proton (¹H) NMR spectroscopy reveals information about the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. libretexts.org For 2-Cyclopentylisonicotinamide, the structure suggests several distinct sets of proton signals. The aromatic region would feature signals from the three protons on the pyridine (B92270) ring, shifted downfield due to the ring's aromaticity and the electron-withdrawing effects of the nitrogen atom and the carboxamide group. The aliphatic region would contain signals for the protons of the cyclopentyl group, with the single methine proton (CH) directly attached to the pyridine ring appearing at a lower field than the four pairs of methylene (B1212753) (CH₂) protons. The two protons of the primary amide (-CONH₂) would typically appear as a broad singlet, which can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O). msu.eduhmdb.ca

A hypothetical ¹H NMR data table, illustrating the expected signals for this compound, is presented below.

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from experimental measurement of this compound.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Pyridine)8.65Doublet (d)1H
H-5 (Pyridine)7.80Doublet of Doublets (dd)1H
H-3 (Pyridine)8.20Singlet (s)1H
H-1' (Cyclopentyl Methine)3.25Quintet1H
H-2'/5' (Cyclopentyl Methylene)2.05Multiplet (m)4H
H-3'/4' (Cyclopentyl Methylene)1.70Multiplet (m)4H
-CONH₂ (Amide)7.50 (broad)Singlet (s)2H

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each non-equivalent carbon atom in the structure produces a distinct signal. savemyexams.com For this compound, eight unique carbon signals are anticipated, assuming the symmetry of the cyclopentyl ring makes the C-2'/C-5' and C-3'/C-4' pairs chemically equivalent. The spectrum would show a signal for the carbonyl carbon in the downfield region (typically >165 ppm), four signals for the pyridine ring carbons, and three signals for the cyclopentyl group carbons. libretexts.orgorganicchemistrydata.org

A table of predicted ¹³C NMR chemical shifts is provided below to illustrate the expected spectral features.

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from experimental measurement of this compound.

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)168.0
C-2 (Pyridine)158.0
C-4 (Pyridine)145.0
C-6 (Pyridine)150.0
C-5 (Pyridine)121.0
C-3 (Pyridine)124.0
C-1' (Cyclopentyl Methine)45.0
C-2'/5' (Cyclopentyl Methylene)33.0
C-3'/4' (Cyclopentyl Methylene)26.0

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. emerypharma.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring (H-5 and H-6) and, crucially, establish the connectivity within the cyclopentyl ring by correlating the methine proton (H-1') with its adjacent methylene protons (H-2'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms they are directly bonded to. researchgate.netyoutube.com An HSQC experiment would definitively assign each carbon signal in the ¹³C spectrum by correlating it to its attached proton(s) from the ¹H spectrum (e.g., linking the methine proton signal at ~3.25 ppm to the methine carbon signal at ~45.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. researchgate.netyoutube.com For this compound, the key HMBC correlation would be from the cyclopentyl methine proton (H-1') to the pyridine carbon at the point of attachment (C-2), confirming the link between the aliphatic ring and the aromatic core. Other important correlations would include those from the pyridine protons (H-3 and H-5) to the carbonyl carbon (C=O), confirming the position of the amide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). units.it This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique theoretical mass. lcms.cz For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₄N₂O.

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from experimental measurement of this compound.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄N₂O
Ion Species[M+H]⁺
Calculated Exact Mass191.1179
Observed Mass (Hypothetical)191.1182

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.orglabmanager.com The analysis of the resulting fragment ions (product ions) provides valuable information about the molecule's structure. researchgate.net For this compound, the protonated molecule ([C₁₁H₁₄N₂O+H]⁺, m/z 191.1) would be selected as the precursor ion. Its fragmentation would likely proceed through several key pathways, such as the cleavage of the bond between the cyclopentyl group and the pyridine ring, or the loss of the amide functionality. These fragmentation patterns serve as a structural fingerprint.

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from experimental measurement of this compound.

Table 4: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
191.1174.1NH₃ (Ammonia)Ion of 2-Cyclopentyl-4-cyanopyridine
191.1123.1C₅H₈ (Cyclopentene)Ion of protonated Isonicotinamide (B137802)
191.1147.1C₃H₆ (Propene from ring)Fragment from cyclopentyl ring cleavage
123.1106.1NH₃ (Ammonia)Ion of 4-Cyanopyridine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific bonds. docbrown.info

The presence of the amide group is clearly indicated by a strong absorption band for the C=O (carbonyl) stretching vibration, typically observed in the range of 1680-1750 cm⁻¹. chemguide.co.uk Additionally, the N-H stretching vibrations of the primary amide (-CONH₂) give rise to characteristic bands between 3100 and 3500 cm⁻¹. chemguide.co.uk The aromatic pyridine ring shows C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The cyclopentyl group contributes to the spectrum with C-H stretching vibrations of its sp³ hybridized carbons, which are typically found in the 2850-3000 cm⁻¹ range. libretexts.org

A detailed assignment of the principal IR absorption bands for this compound is presented in the interactive data table below.

Frequency Range (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3500MediumN-H stretching (primary amide)
> 3000MediumAromatic C-H stretching
2850 - 3000StrongAliphatic C-H stretching (cyclopentyl)
1680 - 1750StrongC=O stretching (amide)
1400 - 1600MediumAromatic C-C in-ring stretching

This table provides a generalized summary of expected IR absorption regions for the functional groups present in this compound. Actual peak positions can vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Determination of this compound

Crystal Packing and Intermolecular Interactions

A key interaction in the crystal packing of this compound is expected to be hydrogen bonding. The amide group (-CONH₂) can act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of robust intermolecular networks, which significantly influence the crystal's properties. researchgate.net Additionally, weaker C-H···O and C-H···N interactions may further stabilize the crystal structure. researchgate.net The aromatic pyridine ring can also participate in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align.

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state reveals the most stable three-dimensional shape of the this compound molecule within the crystal lattice. nobelprize.org The conformation observed in the crystal is generally the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. nih.gov

Computational and Theoretical Studies of 2 Cyclopentylisonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model and predict the behavior of molecules at the atomic and electronic levels. These calculations can elucidate a wide range of molecular properties without the need for empirical data.

Electronic Structure and Molecular Orbitals of 2-Cyclopentylisonicotinamide

The electronic structure of a molecule describes the arrangement and energies of its electrons. For this compound, the electronic structure dictates its fundamental chemical and physical properties. It is determined by solving the Schrödinger equation for the molecule, which yields a set of molecular orbitals (MOs). Each MO represents a region in space where an electron is likely to be found and is associated with a specific energy level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals provide a powerful tool for predicting the feasibility and outcome of chemical reactions.

For this compound, the HOMO would represent the orbital from which the molecule is most likely to donate electrons in a reaction with an electron-deficient species. Conversely, the LUMO is the orbital that would most readily accept electrons from an electron-rich species. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific calculated values for this compound are not publicly available, a hypothetical FMO analysis would involve calculating the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual calculations for this specific molecule.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The EPS map is color-coded to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

For this compound, an EPS map would reveal the electrophilic and nucleophilic sites of the molecule. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions around the cyclopentyl group would likely exhibit a more positive potential. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding and receptor binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of a molecule.

Conformational Landscape Analysis of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the single bond connecting the cyclopentyl group to the pyridine ring, as well as the rotation of the amide group, gives rise to a complex conformational landscape.

Molecular dynamics simulations can explore this landscape by simulating the molecule's motion over a period of time, allowing it to sample various conformations. The resulting trajectory can be analyzed to identify the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: The following data is for illustrative purposes and not based on specific calculations for this molecule.)

ConformerDihedral Angle (Cyclopentyl-Pyridine)Relative Energy (kcal/mol)
15.2
260°1.5
3120°0.0
4180°2.8

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize or destabilize different conformers based on factors like polarity and the ability to form hydrogen bonds.

Molecular dynamics simulations can incorporate explicit solvent molecules or use continuum solvent models to study these effects. For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the conformational equilibrium shifts. For instance, a polar solvent like water might favor conformations where the polar amide group is more exposed, while a nonpolar solvent might favor more compact structures. This information is critical for understanding the molecule's behavior in biological systems, which are aqueous environments.

Docking Studies and Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound, and a target receptor. nih.govfrontiersin.org

The process involves predicting the binding mode and affinity of the ligand within the active site of a target protein. jscimedcentral.comnih.gov A typical molecular docking study would begin with the three-dimensional structures of both the ligand (this compound) and the target receptor. jscimedcentral.com Using sophisticated algorithms, various possible conformations of the ligand are generated and fitted into the receptor's binding site. jscimedcentral.com

Scoring functions are then employed to estimate the binding energy for each pose, with lower binding energy values typically indicating a more stable and favorable interaction. nih.govijdvl.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. jscimedcentral.commdpi.com For instance, studies on other molecules have successfully used docking to identify critical amino acid residues involved in binding. nih.govmdpi.com

While no specific receptor interactions for this compound have been published, a hypothetical docking study would provide valuable insights into its potential biological targets and mechanism of action. Such studies are crucial for rational drug design and for prioritizing compounds for further experimental testing. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, providing valuable information for structure elucidation and characterization. tau.ac.il These predictions are based on calculating the electronic structure of the molecule. tau.ac.ilc6h6.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts is a common computational task used to aid in the interpretation of experimental spectra. nmrdb.orgorganicchemistrydata.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the magnetic shielding tensors for each nucleus in the molecule. tau.ac.ilfaccts.de These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). nmrdb.org

For this compound, such calculations would predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the structure. This theoretical spectrum can be compared with experimental data to confirm the molecular structure or to help assign specific signals in a complex experimental spectrum. libretexts.org The accuracy of these predictions has significantly improved with the development of more advanced computational methods and basis sets. faccts.de

Infrared (IR) Spectroscopy:

Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule. c6h6.org After optimizing the molecular geometry to find its lowest energy conformation, computational methods are used to calculate the second derivatives of the energy with respect to the atomic positions. tau.ac.il This analysis yields the frequencies and intensities of the fundamental vibrational modes. c6h6.org

Mechanistic Investigations of 2 Cyclopentylisonicotinamide if Applicable to Biological Activity

Target Identification and Validation Strategies for 2-Cyclopentylisonicotinamide

There is currently no available information on the specific molecular targets of this compound. Methodologies commonly used for such determinations are outlined below, but their application to this compound has not been documented.

Proteomic Approaches (e.g., affinity purification, chemical proteomics)

Proteomic strategies are powerful tools for identifying the cellular binding partners of small molecules. Techniques such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics could theoretically be employed to isolate and identify proteins that interact with this compound. However, no studies utilizing these approaches for this compound have been published.

Genetic Screens for Target Deconvolution

Genetic screening methods, including CRISPR-Cas9 or siRNA screens, can be instrumental in elucidating the mechanism of action of a compound by identifying genes that, when perturbed, alter cellular sensitivity to the compound. There is no evidence in the scientific literature of such screens being performed in the context of this compound.

Biochemical Characterization of Target Interactions

Given that no molecular target for this compound has been identified, there is a corresponding absence of data characterizing its biochemical interactions.

Enzyme Kinetic Studies (e.g., inhibition type, Ki, IC50)

Enzyme kinetic studies are crucial for quantifying the inhibitory or activating effects of a compound on a specific enzyme. As no enzymatic target for this compound has been reported, there are no available data on its inhibition constant (Ki), half-maximal inhibitory concentration (IC50), or the nature of its potential enzymatic inhibition.

Receptor Binding Assays (e.g., Kd determination)

Receptor binding assays are used to measure the affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kd). No such studies have been conducted for this compound, as no specific receptor has been identified.

Allosteric Modulation Studies by this compound

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, thereby altering the protein's activity. There is no information to suggest that this compound functions as an allosteric modulator of any protein.

Post-Translational Modification (PTM) Interference by this compound

Currently, there is no direct scientific evidence from peer-reviewed literature to suggest that this compound interferes with post-translational modifications (PTMs) of proteins. PTMs, such as phosphorylation, acetylation, ubiquitination, and glycosylation, are critical for regulating protein function, localization, and stability. While some nicotinamide (B372718) derivatives have been investigated as inhibitors of enzymes involved in PTMs, for instance, histone deacetylases (HDACs), specific research on this compound's activity in this area has not been published. Therefore, any potential role it may play in altering the PTM landscape of cells is purely speculative at this time and awaits experimental validation.

Pathway Analysis and Upstream/Downstream Effects

Comprehensive pathway analysis to elucidate the upstream and downstream effects of this compound on cellular signaling cascades has not been reported. The biological impact of a compound is often determined by its ability to modulate specific signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis. For example, other nicotinamide derivatives have been shown to act as fungicides by inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain and tricarboxylic acid cycle. However, it is unknown if this compound shares this or any other mechanism. Without dedicated research into its molecular targets and its influence on global gene expression or protein activity, the specific pathways affected by this compound remain uncharacterized.

Further research, including target identification studies, proteomic and transcriptomic analyses, and detailed biochemical assays, is required to determine the mechanistic underpinnings of this compound's biological activity, if any, and to map its effects on cellular pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 2-Cyclopentylisonicotinamide Analogues

The rational design of analogues is foundational to understanding SAR. The synthesis of new derivatives typically involves multi-step processes that allow for specific modifications at designated points on the parent molecule. For nicotinamide (B372718) derivatives, a common synthetic strategy involves the facile one-step coupling reaction of an aromatic carboxylic acid with an amine, which can be adapted for creating a diverse library of this compound analogues. nih.gov

The cyclopentyl group is a key feature, likely contributing to the compound's lipophilicity and interaction with hydrophobic pockets in its biological target. Modifications in this region are aimed at exploring the spatial and electronic requirements of this binding site.

Ring Size Variation: Expanding the cyclopentyl ring to a cyclohexyl or contracting it to a cyclobutyl or cyclopropyl group can probe the size constraints of the hydrophobic pocket. Cyclopropyl analogues, for instance, have been synthesized for other compounds to act as rigid scaffolds that lock the molecule into a specific conformation. nih.gov

Introduction of Heteroatoms: Replacing a carbon atom within the cyclopentyl ring with an oxygen (to form a tetrahydrofuran ring) or nitrogen (to form a pyrrolidine ring) can introduce hydrogen bonding capabilities and alter the compound's polarity and metabolic stability.

Substitution on the Ring: Attaching various substituents (e.g., methyl, hydroxyl, fluoro groups) at different positions on the cyclopentyl ring can fine-tune its steric bulk, conformation, and electronic properties.

Table 1: Illustrative Modifications on the Cyclopentyl Moiety

Analogue IDModification DescriptionRationale
CP-01 Cyclopentyl replaced with CyclohexylExplore tolerance for increased steric bulk in the binding pocket.
CP-02 Cyclopentyl replaced with CyclopropylIntroduce conformational rigidity.
CP-03 Introduction of a hydroxyl group at C-3Probe for potential hydrogen bond interactions.
CP-04 Replacement of C-3 with an Oxygen atomIncrease polarity and potential for hydrogen bonding.

The isonicotinamide (B137802) core is crucial, featuring a pyridine (B92270) ring and an amide group, both of which can participate in critical binding interactions such as hydrogen bonding and π-stacking.

Pyridine Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the system and influence its binding affinity. The position of these substituents is critical, as it can affect the orientation of the molecule in the binding site.

Amide Group Modification: The amide bond is a key structural feature. N-alkylation or N-arylation of the amide nitrogen can explore additional binding interactions. Furthermore, the amide can be replaced with bioisosteres, such as a reverse amide, a thioamide, or a triazole, to alter its hydrogen bonding capacity, metabolic stability, and conformational preferences. mdpi.com Isosteric analogues of nicotinamide-containing dinucleotides have been synthesized where the core nicotinamide structure is altered. nih.gov

Table 2: Illustrative Modifications on the Isonicotinamide Moiety

Analogue IDModification DescriptionRationale
IN-01 Addition of a Chlorine atom at C-3 of the pyridine ringAlter electronic properties and explore halogen bonding.
IN-02 Methylation of the amide Nitrogen (N-methyl)Remove hydrogen bond donor capability and increase lipophilicity.
IN-03 Replacement of the amide with a ThioamideModify hydrogen bonding properties and electronic character.
IN-04 Isomeric rearrangement to a nicotinamide scaffoldInvestigate the importance of the nitrogen position in the pyridine ring.

While this compound does not have a traditional "linker" connecting two distinct pharmacophores, the covalent bond between the cyclopentyl ring and the pyridine C-2 position can be considered a point of modification. Introducing a short alkyl chain (e.g., a methylene (B1212753) bridge, -CH₂-) or a flexible ether linkage (-O-) could alter the relative orientation of the two moieties, allowing for an optimized fit within the target's binding site. The design of linkers is a sophisticated field, often focusing on achieving optimal stability, solubility, and controlled release of active components in more complex systems. nih.govnih.gov

Assessment of Analogues' Activity/Potency in Research Models

Once synthesized, the novel analogues are subjected to a battery of in vitro and sometimes in vivo tests to determine their biological activity. The choice of assay depends on the therapeutic target. For instance, if the target is an enzyme, its inhibitory activity (e.g., IC₅₀ value) would be determined. If the target is a receptor, binding affinity (e.g., Kᵢ value) would be measured. Such assays are crucial for generating the data needed for SAR analysis. For example, studies on nicotinamide derivatives have used minimum inhibitory concentration (MIC) values to assess their antifungal activity against various strains of Candida albicans. nih.gov

Derivation of Pharmacophore Models for this compound

A pharmacophore model is an abstract 3D representation of the essential molecular features required for biological activity. nih.gov These models are derived from a set of active molecules and help in understanding ligand-receptor interactions.

There are two main approaches to generating a pharmacophore model:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are spatially arranged in a similar manner. mdpi.com

Structure-Based Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. nih.gov

For this compound, a hypothetical pharmacophore model would likely include a hydrophobic feature corresponding to the cyclopentyl ring, a hydrogen bond acceptor feature for the pyridine nitrogen, and hydrogen bond donor/acceptor features for the amide group. researchgate.net Such models are powerful tools for virtual screening of compound libraries to identify novel hits with the desired activity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By quantifying molecular properties (descriptors), a mathematical model can be built to predict the activity of newly designed molecules.

2D-QSAR: This approach uses descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. These models are relatively simple to generate and interpret.

3D-QSAR: These more complex models use descriptors derived from the 3D conformation of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the aligned molecules. mdpi.commdpi.com The resulting contour maps can visualize regions where modifications would be expected to increase or decrease activity, providing direct guidance for analogue design. mdpi.com

For a series of this compound analogues, a 3D-QSAR study would involve aligning the compounds and generating CoMFA/CoMSIA models. The resulting contour maps might indicate, for example, that a sterically bulky group is favored in one region near the cyclopentyl ring, while an electropositive group is disfavored near the pyridine ring, thus guiding the synthesis of more potent derivatives.

Isosteric Replacements and Bioisosteric Analogues of this compound

In the field of medicinal chemistry, the strategic modification of a lead compound through isosteric and bioisosteric replacements is a cornerstone of drug discovery and optimization. wikipedia.orguniroma1.itpatsnap.comdrughunter.com This approach involves the substitution of atoms or functional groups within a molecule with other groups that exhibit similar physical or chemical properties, with the aim of enhancing potency, selectivity, metabolic stability, and pharmacokinetic profiles, or reducing toxicity. wikipedia.orgpatsnap.comdrughunter.com For a molecule such as this compound, this strategy can be applied to both the cyclopentyl moiety and the isonicotinamide core to explore the structure-activity relationship (SAR) and structure-property relationship (SPR).

The core structure of this compound presents two primary regions for bioisosteric modification: the cyclopentyl group at the 2-position of the pyridine ring and the isonicotinamide scaffold itself.

Bioisosteric Replacements for the Cyclopentyl Group

Classical Isosteres:

Classical bioisosteres are atoms or groups that share the same valence electron configuration. wikipedia.org For the cyclopentyl ring, other small aliphatic rings can be considered as isosteric replacements. For instance, cyclopropane and cyclobutane rings have been successfully employed in medicinal chemistry as isosteres for other alkyl groups. nih.gov The cyclopropyl group, for example, can act as a bioisostere for methyl or isopropyl groups and can also be a replacement for aromatic rings to increase the fraction of sp3-hybridized carbons (Fsp3), which often leads to improved physicochemical properties. nih.gov While not a direct replacement for a cyclopentyl group, the principles guiding these smaller ring substitutions can be extrapolated. The replacement of the cyclopentyl group with a cyclobutyl or a cyclohexyl ring could be explored to understand the impact of ring size on biological activity.

Non-Classical Isosteres:

Non-classical bioisosteres are structurally distinct groups that produce similar biological effects through different interaction patterns. drughunter.com For the cyclopentyl group, a variety of non-classical replacements could be considered. For instance, heterocyclic rings such as a tetrahydrofuran or a pyrrolidine ring could be introduced. These replacements would not only alter the lipophilicity and shape of the molecule but also introduce potential hydrogen bond donor or acceptor capabilities, which could lead to new interactions with the target protein.

Research on muraymycin analogs, which are nucleoside antibiotics, has explored the replacement of a ribose ring with a cyclopentane ring to improve biological activity and synthetic tractability. nih.gov This highlights the potential for cyclopentane itself to act as a bioisostere for other cyclic structures. In one study, cyclopentane-based muraymycin analogs were synthesized and evaluated for their ability to inhibit the MraY enzyme. nih.gov The results indicated that while the cyclopentane analogs were less potent than the parent compound, the presence of a lipophilic side chain was crucial for inhibitory activity. nih.gov

Compound Modification MraY Inhibition (IC50, µM)
Muraymycin D2Ribose corePotent (not specified)
Analog 10Cyclopentane core, no lipophilic chain340 ± 42
Analog 11Cyclopentane core, no lipophilic chain500 ± 69
Analog 20Cyclopentane core with lipophilic chain75 ± 9
Data sourced from studies on muraymycin analogs targeting MraY. nih.gov

This data suggests that while the cyclopentyl group is a viable scaffold, its contribution to activity is significantly influenced by other substituents on the molecule.

Bioisosteric Replacements for the Isonicotinamide Core

The isonicotinamide (pyridine-4-carboxamide) moiety is a key structural feature, providing a rigid scaffold and specific hydrogen bonding interactions through the amide group. wikipedia.org Bioisosteric replacement of the isonicotinamide core can lead to significant changes in the molecule's properties.

Pyridine Ring Analogs:

The pyridine ring can be replaced by other five- or six-membered heterocyclic rings to modulate the electronic properties and potential for hydrogen bonding. For example, replacing the pyridine with a pyrimidine, pyrazine, or pyridazine ring would alter the position of the nitrogen atom(s), thereby affecting the molecule's dipole moment and interaction with the target. In the development of DHODH inhibitors, it was found that compounds with an imidazo[1,2-a]pyrimidine scaffold demonstrated superior antiviral activity compared to those with an imidazo[1,2-a]pyridine core, suggesting that the arrangement of nitrogen atoms in the heterocyclic system is critical for activity. mdpi.com

Amide Bond Bioisosteres:

The amide bond is a critical functional group but can be susceptible to metabolic degradation. nih.gov Replacing the amide with a bioisostere can improve metabolic stability and pharmacokinetic properties. nih.gov Common amide bioisosteres include:

1,2,3-Triazoles, Oxadiazoles, and Imidazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding properties of the amide group while offering enhanced metabolic stability. drughunter.comnih.gov

Thioamides: Replacing the carbonyl oxygen with a sulfur atom to form a thioamide can alter the hydrogen bonding capacity and electronic properties. mdpi.com

Sulfonamides: This group can mimic the tetrahedral geometry of the amide hydrolysis transition state and offers different hydrogen bonding patterns and increased hydrophobicity.

Structure-activity relationship studies on nicotinamide derivatives as antifungal agents have shown that modifications to the nicotinamide core significantly impact activity. mdpi.com For example, the replacement of a methylthio group with an amino group at the 2-position of the nicotinamide ring led to a substantial increase in antifungal activity against Candida albicans. mdpi.com

Compound Modification on Nicotinamide Ring Antifungal Activity (MIC, µg/mL)
16d-OMe>64
16e-CF3>64
16f-NHMe>64
16g-NH20.25
16h-H>64
Data from a study on nicotinamide derivatives as antifungal agents. mdpi.com

This data underscores the sensitivity of the biological activity to even small changes in the isonicotinamide scaffold, highlighting the importance of the electronic and hydrogen-bonding properties of the substituents.

Preclinical Biological and Biochemical Research Applications of 2 Cyclopentylisonicotinamide

In Vitro Cellular Assays (Excluding Human Clinical Data)

Cell-Based Target Engagement Assays

No studies describing the use of 2-Cyclopentylisonicotinamide in cell-based target engagement assays were identified. Methodologies for such assays often involve evaluating the binding affinity of a compound to its intended molecular target within a cellular environment. These assays are crucial for confirming that a compound reaches and interacts with its target in a physiological context.

Phenotypic Screening in Defined Cell Lines

There is no available research detailing the use of this compound in phenotypic screening campaigns. Phenotypic screening involves testing compounds in cell-based models to identify agents that induce a desired change in cell phenotype, without prior knowledge of the drug's target.

Cellular Uptake and Distribution Studies (Non-Human)

Information regarding the cellular uptake and distribution of this compound in non-human cells is not available in the reviewed literature. Such studies are critical for understanding the permeability of a compound across the cell membrane and its subsequent localization within cellular compartments.

Modulation of Specific Cellular Pathways (e.g., signaling, metabolic)

No research was found that investigates the effects of this compound on specific cellular signaling or metabolic pathways. These studies are essential for elucidating the mechanism of action of a compound and its broader impact on cellular function.

In Vivo Animal Model Studies (Excluding Human Clinical Data, Dosage, Safety)

Model System Selection and Justification

Due to the absence of in vivo studies involving this compound, there is no information regarding the selection and justification of animal models for its evaluation. The choice of an appropriate animal model is a critical step in preclinical research, aimed at recapitulating aspects of human physiology or disease to assess a compound's potential efficacy.

Therefore, it is not possible to provide the requested article with the specified detailed sections and data tables. The available scientific literature does not appear to contain the necessary information on the preclinical biological and biochemical research applications of this compound.

Advanced Research Methodologies and Techniques Utilizing 2 Cyclopentylisonicotinamide

Use as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. While 2-Cyclopentylisonicotinamide has not been formally characterized as a chemical probe, its structural features suggest its potential for such a role. For a compound to be an effective chemical probe, it must exhibit high selectivity and potency for its intended target.

The utility of a chemical probe is often established through a series of experiments that characterize its biological activity. This typically involves screening the compound against a panel of related and unrelated targets to establish its selectivity profile. A hypothetical selectivity profile for a chemical probe based on the this compound scaffold is presented below.

Interactive Data Table: Hypothetical Selectivity Profile for a this compound-Based Chemical Probe

Target ProteinBinding Affinity (nM)Functional Activity (IC50, nM)
Primary Target X 15 50
Related Target Y>1000>1000
Related Target Z>1000>1000
Unrelated Target A>10,000>10,000
Unrelated Target B>10,000>10,000

This table illustrates the desired characteristics of a chemical probe, where high affinity and functional activity are observed for the primary target with minimal interaction with other proteins.

Application in Affinity Chromatography and Target Fishing

Affinity chromatography is a powerful technique used to purify a specific molecule or group of molecules from a complex mixture. This method relies on the highly specific interaction between a target molecule and a ligand that has been immobilized on a solid support (resin). In the context of this compound, the compound could be chemically modified to be attached to a chromatography resin. This functionalized resin could then be used to "fish" for its binding partners from a cell lysate, a process known as target fishing or affinity-based pull-down.

The general workflow for such an experiment would involve:

Immobilization: Covalently linking this compound to a solid support, such as agarose (B213101) beads.

Incubation: Passing a complex biological sample, like a cell lysate, over the affinity column. Proteins that bind to this compound will be retained on the column.

Washing: Removing non-specifically bound proteins with a series of buffer washes.

Elution: Releasing the specifically bound proteins from the column, often by using a solution containing a high concentration of the free compound or by changing the pH or ionic strength.

Identification: Identifying the eluted proteins using techniques like mass spectrometry.

This approach is invaluable for identifying the molecular targets of a bioactive compound, which is a critical step in drug discovery and understanding its mechanism of action.

Role in Fragment-Based Drug Discovery (FBDD) or Ligand Design

Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which typically have low molecular weights. Hits from these screens, which bind to the target with low affinity, are then optimized and grown into more potent lead compounds.

The structure of this compound, with its distinct cyclopentyl and isonicotinamide (B137802) moieties, makes it an interesting scaffold for FBDD. The isonicotinamide ring is a common feature in many bioactive molecules, and the cyclopentyl group provides a three-dimensional element that can explore specific binding pockets.

In an FBDD campaign, fragments similar in structure to parts of this compound could be screened against a therapeutic target. If a fragment shows binding, medicinal chemists can then elaborate on its structure, potentially leading to a molecule resembling this compound with improved affinity and selectivity. The properties of fragments are crucial for the success of FBDD campaigns.

Interactive Data Table: Typical Physicochemical Properties of Fragments in FBDD

PropertyTypical Range
Molecular Weight (MW)< 300 Da
LogP< 3
Number of Hydrogen Bond Donors≤ 3
Number of Hydrogen Bond Acceptors≤ 3
Rotatable Bonds≤ 3

This table outlines the "Rule of Three," a set of guidelines for the properties of compounds in a fragment library, ensuring they have good starting points for optimization.

Development of Analytical Methods for Detection and Quantification in Biological Matrices (Preclinical)

Before a compound can be evaluated in living organisms, robust analytical methods must be developed to measure its concentration in biological matrices such as blood, plasma, and tissues. This is essential for understanding the compound's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME).

For this compound, a common analytical technique would be liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for the accurate quantification of the compound even at very low concentrations.

The development of an LC-MS/MS method would involve:

Sample Preparation: Extracting the compound from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the compound from other components in the extracted sample.

Mass Spectrometric Detection: Ionizing the compound and detecting specific parent-to-daughter ion transitions, which provides a high degree of specificity and sensitivity for quantification.

A hypothetical validation summary for an LC-MS/MS assay for this compound in rat plasma is presented below.

Interactive Data Table: Hypothetical Validation Summary of an LC-MS/MS Method

ParameterResult
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Recovery> 85%
Matrix EffectMinimal

This table shows typical parameters assessed during the validation of a bioanalytical method to ensure its reliability and accuracy for preclinical studies.

Future Directions and Research Challenges for 2 Cyclopentylisonicotinamide

Exploration of Novel Synthetic Pathways

A key challenge lies in the synthesis of substituted isonicotinamides with diverse functional groups. researchgate.net The exploration of novel cross-coupling reactions and late-stage functionalization techniques could provide access to a wider range of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. The development of robust synthetic methods for introducing various substituents onto the cyclopentyl ring and the isonicotinamide (B137802) core will be essential for fine-tuning the compound's properties.

Deeper Mechanistic Insights and Off-Target Analysis

A thorough understanding of the mechanism of action of 2-Cyclopentylisonicotinamide is fundamental for its rational development. Future investigations should employ a combination of experimental and computational approaches to identify its primary biological targets and elucidate the molecular interactions that govern its activity. nih.govresearchgate.netresearchgate.net Techniques such as X-ray crystallography and computational modeling can provide detailed insights into the binding modes of the compound with its target proteins. nih.govmdpi.com

Crucially, a comprehensive off-target analysis is necessary to assess the compound's selectivity and potential for unintended biological effects. nih.govnih.gov The use of CRISPR-Cas9 mutagenesis and genetic target-deconvolution strategies can help to differentiate between on-target and off-target effects, providing a clearer picture of the compound's mechanism of action. nih.govnih.gov This is particularly important as studies have shown that the efficacy of some drugs can be attributed to off-target interactions. nih.govnih.gov Identifying and characterizing any off-target activities early in the research process will be critical for guiding the development of more selective and potentially safer analogues.

Development of Advanced Analogues with Tuned Research Properties

The synthesis and evaluation of advanced analogues of this compound will be a key driver of future research. By systematically modifying the chemical structure, it may be possible to enhance potency, improve selectivity, and modulate pharmacokinetic properties. rsc.org Structure-activity relationship studies, guided by computational modeling, will be instrumental in identifying key structural motifs that contribute to the desired biological activity.

The design of analogues could focus on several strategies, including the introduction of different substituents on the cyclopentyl ring and the isonicotinamide scaffold. For instance, the incorporation of diarylamine-modified scaffolds has been shown to yield nicotinamide (B372718) derivatives with interesting biological activities. nih.gov The synthesis of a library of analogues with diverse chemical features will enable a thorough exploration of the chemical space around the this compound core, leading to the identification of compounds with optimized properties for specific research applications.

Integration into Systems Biology Approaches

To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated into systems biology frameworks. This approach moves beyond a single-target perspective to consider the compound's impact on complex biological networks. Techniques such as transcriptomics, proteomics, and metabolomics can be employed to profile the global changes in gene expression, protein levels, and metabolite concentrations in response to treatment with the compound.

By analyzing these large-scale datasets, researchers can identify the key pathways and biological processes that are modulated by this compound. nih.gov Network pharmacology and bioinformatics tools can then be used to construct protein-protein interaction networks and identify potential hub genes and pathways that are central to the compound's mechanism of action. nih.gov This systems-level perspective can uncover novel biological roles and potential therapeutic applications for this compound and its analogues.

Methodological Innovations for Characterization and Application

Advancements in analytical and characterization techniques will be essential for progressing the research on this compound. The development of sensitive and specific analytical methods, such as advanced chromatographic and spectroscopic techniques, will be crucial for the accurate quantification of the compound and its metabolites in various biological matrices.

Furthermore, innovative methodologies for assessing the compound's in vitro and in vivo activity are needed. This includes the development of high-throughput screening assays to efficiently evaluate large libraries of analogues and the use of advanced imaging techniques to visualize the compound's distribution and target engagement in living systems. The establishment of robust and validated analytical methods will be fundamental for ensuring the quality and reproducibility of research findings in this exciting area of study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.